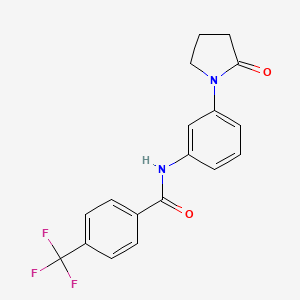

N-(3-(2-氧代吡咯烷-1-基)苯基)-4-(三氟甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

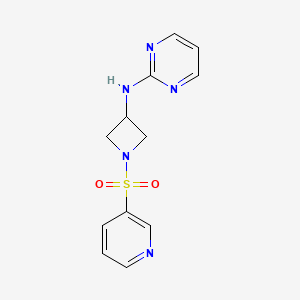

The compound "N-(3-(2-oxopyrrolidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Benzamide derivatives are often synthesized for their potential use as pharmaceuticals, and they can exhibit a range of properties depending on their specific substituents and molecular structure.

Synthesis Analysis

The synthesis of benzamide derivatives can involve various strategies, including direct carbonylation, amination, and condensation reactions. For instance, a cobalt-catalyzed carbonylative synthesis approach has been used to create phthalimide motifs from related benzamide compounds, utilizing benzene-1,3,5-triyl triformate (TFBen) as a CO surrogate . Another synthetic approach involves the reduction of corresponding imino derivatives to yield substituted benzamide compounds . Additionally, a synthetic process for a related compound, 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, has been reported, which includes chlorination, aminolysis, reduction, and condensation steps, demonstrating the complexity and multi-step nature of benzamide synthesis .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and DFT calculations. For example, the crystal structure of a related N-benzoyl derivative has been determined, revealing significant insights into bond lengths and the planarity of nitrogen atoms . Similarly, the X-ray structure and Hirshfeld surface analysis of antipyrine-like benzamide derivatives have been performed, providing detailed information on intermolecular interactions and crystal packing . These studies highlight the importance of molecular structure analysis in understanding the properties and potential applications of benzamide derivatives.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, which are influenced by their functional groups and molecular structure. The reactivity of these compounds can be explored through DFT calculations, including the evaluation of molecular electrostatic potential (MEP) surfaces and potential energy surface (PES) scans . These analyses help in estimating the chemical reactivity and understanding the types of reactions these compounds can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are crucial for their potential applications. These properties can be determined experimentally and theoretically using computational methods. For instance, the antioxidant properties of a novel benzamide compound were assessed using DPPH free radical scavenging tests . Additionally, the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can be calculated using DFT methods . These properties are essential for predicting the behavior of benzamide derivatives in biological systems and their potential as pharmaceutical agents.

科学研究应用

超分子化学应用

- 用于纳米技术和生物医学应用的苯-1,3,5-三甲酰胺 (BTA) 衍生物:BTA 因其自组装和多价特性而被广泛利用,在纳米技术和生物医学中得到应用。它们形成由三倍氢键稳定的、一维、纳米尺寸的棒状结构的能力尤为显着 (Cantekin, de Greef, & Palmans, 2012).

药物开发中的杂环化学

- 芳基亚甲基呋喃酮与亲核试剂的反应性:这篇综述涵盖了芳基亚甲基呋喃酮在创建各种环状和杂环化合物(包括酰胺和吡咯酮)中的多功能性,这些化合物对于药物开发至关重要 (Kamneva, Anis’kova, & Egorova, 2018).

药物合成中的功能化学基团

- 探索中枢神经系统作用药物的功能化学基团:一项研究强调了含氮 (N)、硫 (S) 和氧 (O) 的杂环在合成具有中枢神经系统 (CNS) 活性的化合物中的重要性。这项研究指出了特定功能基团在开发新治疗剂中的潜力 (Saganuwan, 2017).

杂环化合物中的光电材料

- 光电器件中的喹唑啉和嘧啶:这篇综述讨论了将喹唑啉和嘧啶环并入 π 扩展共轭体系中以创建新型光电材料。这些化合物因其在有机发光二极管 (OLED) 和染料敏化太阳能电池中的应用而备受关注 (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

用于溶剂应用的离子液体

- 具有不同溶质的离子液体用于相行为:研究了基于咪唑鎓和鏻的离子液体与脂肪族和芳香族溶质的相行为。该研究探讨了它们在分离过程和从原始基质中提取中的应用,突出了离子液体作为具有可调谐特性的替代溶剂的效用 (Visak 等,2014).

属性

IUPAC Name |

N-[3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O2/c19-18(20,21)13-8-6-12(7-9-13)17(25)22-14-3-1-4-15(11-14)23-10-2-5-16(23)24/h1,3-4,6-9,11H,2,5,10H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVADGBJZKJGOOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

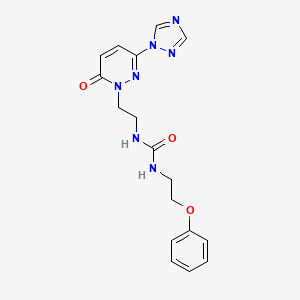

![2-Chloro-N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)butan-2-yl]acetamide](/img/structure/B2526327.png)

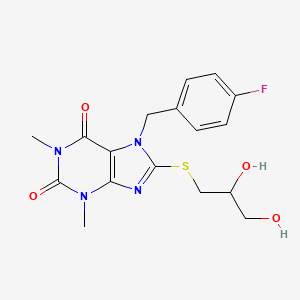

![N-Cyclopropyl-N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2526332.png)

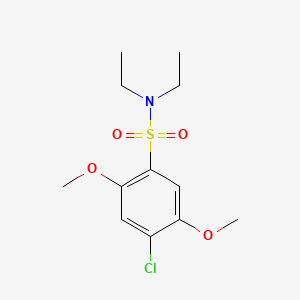

![7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride](/img/structure/B2526334.png)

![(3,3-Difluorocyclobutyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2526335.png)

![{6-Chloro-4-[(4-fluorophenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2526338.png)

![{8-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-3-phenyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl}(4-fluorophenyl)methanone](/img/structure/B2526339.png)

![2-[4-(Propan-2-yl)phenoxy]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2526347.png)